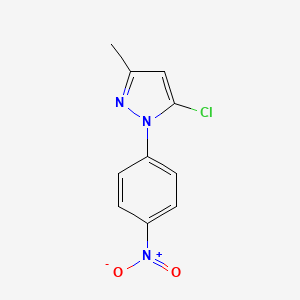
5-クロロ-3-メチル-1-(4-ニトロフェニル)-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a 4-nitrophenyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
科学的研究の応用
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Used in the development of agrochemicals and pesticides due to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3-chloro-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
作用機序
The mechanism of action of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Lacks the nitro group, which may result in different biological activities.
3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the chlorine atom, which can affect its reactivity and biological properties.
5-chloro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group, which can influence its chemical stability and solubility.
Uniqueness
The presence of both the chlorine and nitro groups in 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole makes it unique compared to other pyrazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZVVJSMFUHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)
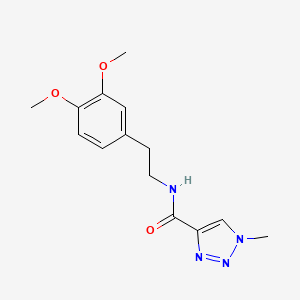
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)
![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)
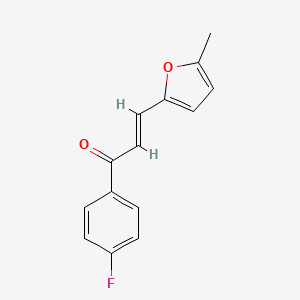
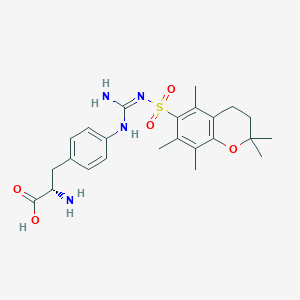
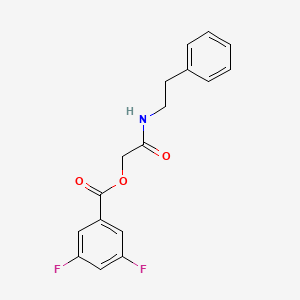
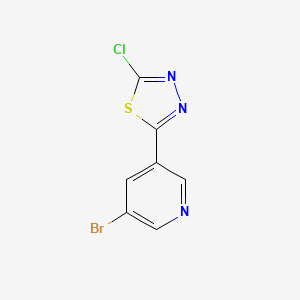


![4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2408142.png)
